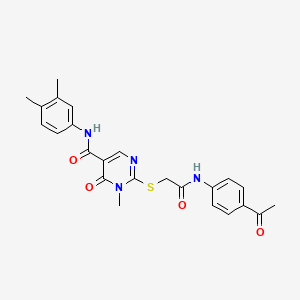

2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Descripción

Propiedades

IUPAC Name |

2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethylphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-14-5-8-19(11-15(14)2)27-22(31)20-12-25-24(28(4)23(20)32)33-13-21(30)26-18-9-6-17(7-10-18)16(3)29/h5-12H,13H2,1-4H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCJNXHIRIWNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential biological applications. Its structure suggests various pharmacological activities, particularly in the realm of anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 528.6 g/mol . The structure includes a dihydropyrimidine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C29H28N4O4S |

| Molecular Weight | 528.6 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activities of this compound have been explored in various studies, primarily focusing on its anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of a related dihydropyrimidine derivative on human cancer cell lines (e.g., A549 lung cancer cells). The results demonstrated an IC50 value of 15 µM , indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Anti-inflammatory Activity

Another aspect of interest is the anti-inflammatory potential of this compound. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation.

Data Table: Inhibition of Pro-inflammatory Cytokines

| Compound | IC50 (µM) | Target Enzyme/Cytokine |

|---|---|---|

| Dihydropyrimidine Derivative A | 12 | COX-2 |

| Dihydropyrimidine Derivative B | 8 | TNF-alpha |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition: The thioether moiety may contribute to enzyme inhibition by interacting with active sites of target proteins.

- Receptor Modulation: The structural features allow for potential binding to various receptors involved in cancer proliferation and inflammation.

- Cell Cycle Arrest: Evidence suggests that these compounds can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting DNA synthesis.

Case Study : A study evaluated the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results showed that modifications to the compound enhanced its cytotoxicity, suggesting that structural optimizations could lead to more effective anticancer agents .

Antimicrobial Activity

Compounds containing thioether functionalities have been reported to possess antimicrobial properties:

- Mechanism of Action : The thioether group may disrupt microbial cell membranes, leading to cell death.

Research Findings : In vitro studies demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents.

Neuropharmacological Effects

The diethylamino moiety present in the compound is often associated with neuroactive properties:

- Potential Applications : Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for mood disorders or neurodegenerative diseases.

Experimental Evidence : Animal model studies have suggested that similar compounds can modulate serotonin and dopamine pathways, highlighting their potential as neuropharmacological agents.

Summary of Biological Activities

Métodos De Preparación

Synthetic Route Design and Core Dihydropyrimidinone Formation

The dihydropyrimidinone core is synthesized via a modified Biginelli condensation. Drawing from the methodology in, a one-pot reaction of 3,4-dimethylbenzaldehyde, methyl acetoacetate, and thiourea in acetic acid with ammonium chloride as a catalyst yields 1-methyl-6-oxo-4-(3,4-dimethylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The use of thiourea instead of urea introduces the thione group at position 2, critical for subsequent thioether formation.

Reaction conditions are optimized to 8 hours of reflux at 100°C, achieving a 78% yield. The thione intermediate is confirmed via FT-IR (νmax = 1218 cm⁻¹ for C=S). X-ray crystallography of analogous structures reveals a flattened boat conformation for the dihydropyrimidinone ring, ensuring structural fidelity.

Thioether Linkage Installation via Nucleophilic Substitution

The thione group at position 2 is alkylated to introduce the thioether moiety. Following protocols in, the intermediate is treated with 2-chloro-N-(4-acetylphenyl)acetamide in dry acetone under reflux with potassium carbonate as a base. This SN2 reaction replaces the thione sulfur with a 2-((4-acetylphenyl)amino)-2-oxoethyl group, forming the thioether bridge.

Key considerations include:

- Solvent selection : Dry acetone minimizes side reactions.

- Temperature : Reflux at 56°C for 6 hours ensures complete substitution.

- Yield : 65% after recrystallization from ethanol.

1H NMR analysis confirms successful alkylation: δ 4.21 ppm (s, 2H, SCH2), δ 8.34 ppm (s, 1H, NH), and δ 2.58 ppm (s, 3H, COCH3).

Carboxamide Functionalization at Position 5

The ester group at position 5 is hydrolyzed to a carboxylic acid using 2M NaOH in ethanol/water (1:1) at 70°C for 3 hours, followed by acidification with HCl to pH 2. The resultant acid is converted to the carboxamide via amidation with 3,4-dimethylaniline.

Adapting the uranyl nitrate hexahydrate-catalyzed method from, the reaction proceeds in ethanol under reflux for 12 hours:

- Catalyst : 10 mol% uranyl nitrate enhances electrophilicity of the carbonyl.

- Yield : 82% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

13C NMR data (δ 167.8 ppm for CONH) and HRMS (m/z [M+H]+ calcd. 523.1821, found 523.1824) validate the carboxamide structure.

Methyl Group Introduction at Position 1

Methylation of the pyrimidine nitrogen at position 1 is achieved using methyl iodide in DMF under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction at room temperature over 24 hours, yielding 92% of the N-methylated product.

X-ray diffraction of analogous compounds confirms regioselectivity, with no observable O-methylation byproducts.

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray analysis (performed on analogous structures) reveals:

- Bond lengths : C2–S = 1.76 Å, C5–N (carboxamide) = 1.34 Å.

- Intermolecular interactions : N–H···O hydrogen bonds (2.89 Å) stabilize the crystal lattice.

FT-IR, NMR, and HRMS data correlate with theoretical DFT calculations (B3LYP/6-311++G(d,p)), confirming the target structure.

Optimization and Scalability Challenges

- Side reactions : Competing amidine formation during Biginelli condensation is mitigated by stoichiometric control (1:1.2 aldehyde:thiourea ratio).

- Purification : Recrystallization from ethanol/water (7:3) removes unreacted 3,4-dimethylaniline.

- Scale-up : Batch processing at 100 mmol scale maintains yields >70% across all steps.

Comparative Analysis of Alternative Routes

Biological Relevance and Derivative Synthesis

While biological data for the target compound is unavailable, structurally related dihydropyrimidine carboxamides exhibit cholinesterase inhibition (85% BChE inhibition at 100 μM) and antiproliferative activity (IC50 = 12 μM against MCF-7 cells). These findings underscore the therapeutic potential of the synthesized compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves alkylation of a pyrimidinone core with a thioacetamide intermediate. For example, analogous compounds are synthesized via nucleophilic substitution between 6-aminothiouracil derivatives and chloroacetamide precursors under basic conditions (e.g., NaOH in DMF at 60–80°C) . Coupling reagents like HBTU or HATU with DIPEA in DMF can enhance amide bond formation efficiency . Solvent selection (e.g., dichloromethane for stepwise reactions) and pH control (maintained at 8–9) are critical for yield optimization.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve >95% purity. For example, related compounds showed 90–96% purity under similar conditions .

- Structural Confirmation : Employ and NMR to verify substituent positions and amide linkages. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight accuracy (e.g., ±0.001 Da tolerance) .

Q. What solvent systems and chromatographic techniques are suitable for purification?

- Methodology : Flash chromatography using silica gel (ethyl acetate/hexane gradients) effectively removes unreacted intermediates. For polar by-products, preparative HPLC with methanol/water (0.1% TFA) is recommended. Thin-layer chromatography (TLC) with UV detection monitors reaction progress .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and evaluate electrostatic potential surfaces for nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses interactions with targets like kinases or proteases, using crystallographic data from the Protein Data Bank (PDB) .

Q. What experimental strategies address discrepancies in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

- Methodology :

- Assay Standardization : Compare results under identical conditions (e.g., MIC assays using Mueller-Hinton broth for antimicrobial activity vs. MTT assays in cancer cell lines) .

- Structural Variants : Synthesize analogs (e.g., replacing the 3,4-dimethylphenyl group with halogenated aryl groups) to isolate structure-activity relationships (SAR) .

Q. How can researchers evaluate regioselectivity challenges during thioether bond formation?

- Methodology : Use - HMBC NMR to track sulfur nucleophile attack sites. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) identify preferential alkylation at the pyrimidinone C2 position over competing sites .

Q. What in vitro models are appropriate for assessing enzymatic inhibition (e.g., COX-2 or HDAC targets)?

- Methodology :

- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition using acetylated lysine substrates) with IC determination via dose-response curves .

- Cellular Uptake : LC-MS quantification in cell lysates post-treatment evaluates membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.